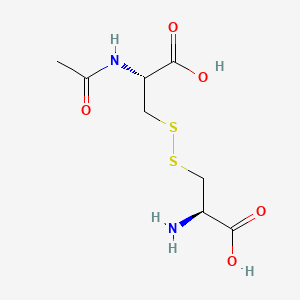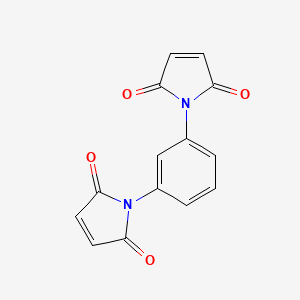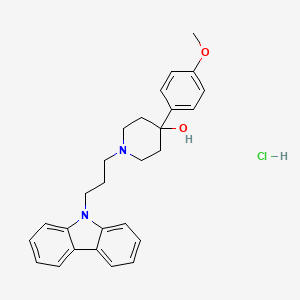![molecular formula C13H14N2O B1679411 6H,7H,8H,9H,10H,12H-azepino[2,1-b]quinazolin-12-one CAS No. 4425-23-4](/img/structure/B1679411.png)
6H,7H,8H,9H,10H,12H-azepino[2,1-b]quinazolin-12-one
Overview
Description
Raloxifene hydrochloride is a second-generation selective estrogen receptor modulator. It is extensively prescribed for the treatment and prevention of osteoporosis and breast cancer in postmenopausal women. Despite its good oral absorption, raloxifene hydrochloride presents an extremely low oral bioavailability due to its low aqueous solubility and extensive first-pass metabolism .
Mechanism of Action
Target of Action
The primary target of the compound 7,8,9,10-Tetrahydroazepino[2,1-b]quinazolin-12(6H)-one, also known as RLX, is the PI3K/Akt/FoxO3a signaling pathway . This pathway plays a crucial role in the pathology of cancer and the development of resistance in tumor cells .
Mode of Action
RLX interacts with its targets by inhibiting the PI3K/Akt/FoxO3a signaling pathway . This inhibition is associated with the down-regulation of p110α and p85 subunits of PI3K, thereby decreasing the expression of subsequent downstream effector proteins .
Biochemical Pathways
The PI3K/Akt/FoxO3a pathway is the primary biochemical pathway affected by RLX . The inhibition of this pathway by RLX leads to a decrease in the proliferation of various cancer cell lines, particularly colon cancer cells . This inhibition is concentration-dependent and results in the induction of sub-G1 arrest and mitochondrial potential loss followed by pFoxO3a (Thr32) nuclear-cytoplasmic translocation inhibition .
Pharmacokinetics
Rlx has been shown to exhibit potent anticancer activities both in vitro and in vivo , suggesting that it has favorable bioavailability.
Result of Action
The molecular and cellular effects of RLX’s action include strong inhibition of proliferation against various cancer cell lines, particularly colon cancer cells . RLX treatment results in a concentration-dependent inhibition of cell proliferation and colony formation . In vivo, RLX treatment substantially results in tumor growth inhibition .
Biochemical Analysis
Biochemical Properties
RLX has been found to interact with key enzymes and proteins involved in cancer pathology. Specifically, it has been shown to inhibit the PI3K/Akt/FoxO3a signaling pathway, which is often deregulated in cancer . The inhibition of this pathway by RLX leads to a decrease in the expression of downstream effector proteins .
Cellular Effects
In cellular assays, RLX has demonstrated potent antiproliferative activities against various cancer cell lines . It has been observed to cause a strong, concentration-dependent inhibition of cell proliferation and colony formation . In particular, colon cancer cells were found to be the most sensitive to RLX-mediated inhibition of proliferation .
Molecular Mechanism
The molecular mechanism of RLX involves the down-regulation of the p110α and p85 subunits of PI3K, thereby decreasing the expression of subsequent downstream effector proteins . This leads to the inhibition of the PI3K/Akt/FoxO3a signaling pathway, which is often deregulated in cancer . RLX also induces sub-G1 arrest and mitochondrial potential loss, followed by the inhibition of pFoxO3a (Thr32) nuclear-cytoplasmic translocation .
Temporal Effects in Laboratory Settings
Over time, RLX treatment has been observed to result in substantial tumor growth inhibition in in vivo models
Dosage Effects in Animal Models
The effects of RLX in animal models have been observed to vary with different dosages . While specific dosage effects have not been detailed in the available literature, RLX has been shown to result in substantial tumor growth inhibition in in vivo models .
Metabolic Pathways
Its inhibition of the PI3K/Akt/FoxO3a signaling pathway suggests that it may interact with enzymes or cofactors involved in this pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions: Raloxifene hydrochloride can be synthesized through a multi-step process involving the condensation of 2-(4-hydroxyphenyl)benzo[b]thiophene with 4-(2-piperidinoethoxy)benzaldehyde, followed by reduction and hydrochloride salt formation. The reaction conditions typically involve the use of solvents like ethanol and catalysts such as palladium on carbon for the reduction step .
Industrial Production Methods: Industrial production of raloxifene hydrochloride often involves the optimization of reaction conditions to maximize yield and purity. This includes the use of high-performance liquid chromatography for purification and quality control. The process may also involve the use of lipid-based drug delivery systems to enhance bioavailability .
Chemical Reactions Analysis
Types of Reactions: Raloxifene hydrochloride undergoes various chemical reactions, including:
Oxidation: Involves the conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Substitution reactions involving the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Palladium on carbon and sodium borohydride are frequently used.
Substitution: Halogenating agents like bromine and chlorine are used under controlled conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of raloxifene hydrochloride with modified functional groups, which can be used for further pharmacological studies .
Scientific Research Applications
Raloxifene hydrochloride has a wide range of scientific research applications:
Chemistry: Used in the study of selective estrogen receptor modulators and their chemical properties.
Biology: Investigated for its effects on cellular pathways and gene expression.
Medicine: Extensively studied for its therapeutic potential in treating osteoporosis and breast cancer.
Industry: Used in the development of drug delivery systems to enhance bioavailability and therapeutic efficacy .
Comparison with Similar Compounds
Raloxifene hydrochloride is compared with other selective estrogen receptor modulators such as tamoxifen and toremifene. While all these compounds share a similar mechanism of action, raloxifene hydrochloride is unique in its ability to selectively modulate estrogen receptors without stimulating the endometrium, reducing the risk of endometrial cancer. Similar compounds include:
Tamoxifen: Used for breast cancer treatment but has a higher risk of endometrial cancer.
Toremifene: Similar to tamoxifen but with a different side effect profile .
Raloxifene hydrochloride stands out due to its favorable safety profile and efficacy in preventing osteoporosis and breast cancer in postmenopausal women.
Properties
IUPAC Name |
7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-12-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c16-13-10-6-3-4-7-11(10)14-12-8-2-1-5-9-15(12)13/h3-4,6-7H,1-2,5,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTLIIBRHXAULMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC3=CC=CC=C3C(=O)N2CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20877175 | |
| Record name | AZEPINO[2,1-B]QUINAZOLIN-12(6H)-ONE, 7,8,9,10-TE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20877175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4425-23-4 | |
| Record name | 7,8,9,10-Tetrahydroazepino[2,1-b]quinazolin-12(6H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4425-23-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7,8,9,10-Tetrahydroazepino(2,1-b)quinazolin-12(6H)-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004425234 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AZEPINO[2,1-B]QUINAZOLIN-12(6H)-ONE, 7,8,9,10-TE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20877175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary research focus regarding 7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one?
A1: Research on 7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one primarily investigates its potential as a bronchodilator [, ]. Studies have explored its effectiveness in treating asthma and other respiratory conditions, often comparing its efficacy with existing medications like ambroxol [].
Q2: Were any metabolites of 7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one found to be active?
A2: Interestingly, while 7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one itself displayed bronchodilatory activity, in vivo studies in rhesus monkeys and rats revealed that its identified metabolites did not exhibit any bronchodilatory effects []. This suggests that the parent compound is responsible for the observed activity.
Q3: What analytical techniques were used to characterize the metabolites of 7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one?
A3: Researchers employed a combination of spectroscopic techniques to elucidate the structure of the metabolites, including UV, IR, 1H-NMR, 13C-NMR, and mass spectrometry []. This comprehensive approach ensured accurate structural determination and confirmation.
Q4: Beyond bronchodilation, were any other pharmacological activities investigated for 7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one or its derivatives?
A4: Yes, in addition to bronchodilation, certain azepino[2,1-b]quinazoline derivatives, structurally related to the compound in question, have been explored for their antitussive effects [, ]. This indicates a potential for broader therapeutic applications within respiratory disease management.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



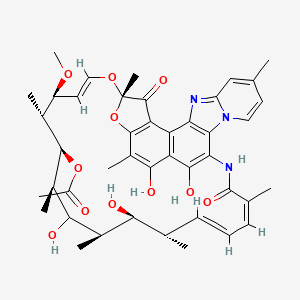
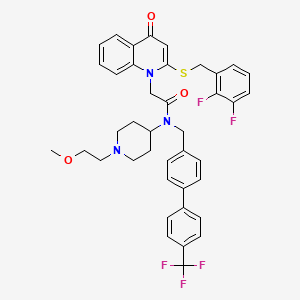
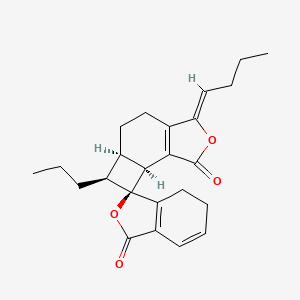
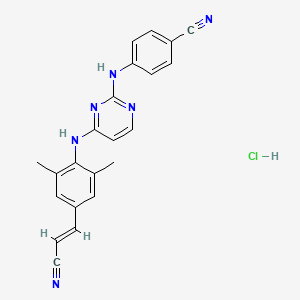

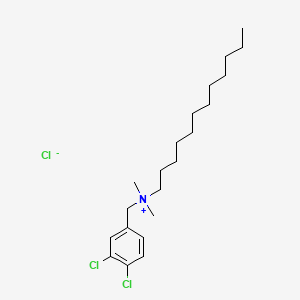
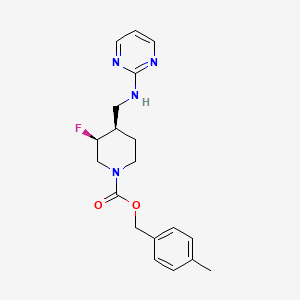
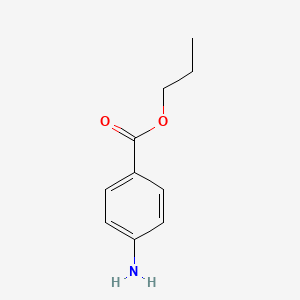

![6-amino-4-[5-chloro-3-methyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B1679348.png)
